FAAH Inhibitor Scaffold: 4-(3-Phenyl-5-isoxazolyl)piperidine as a Privileged Core in Patent-Disclosed SAR Series
4-(3-Phenyl-5-isoxazolyl)piperidine falls within the claimed scope of isoxazolyl-substituted piperidine compounds disclosed as fatty acid amide hydrolase (FAAH) inhibitors in US Patent 20130045948 [1]. The patent explicitly claims compounds wherein the isoxazolyl moiety is directly attached to a piperidine ring, as in the target compound. While the patent does not report isolated IC50 data for the unsubstituted parent scaffold, the structural class inclusion distinguishes it from non-isoxazole piperidines and alternative heterocyclic FAAH inhibitor cores (e.g., oxazole-based analogs) that lack the specific hydrogen-bonding geometry of the 3-phenylisoxazole system.
| Evidence Dimension | Structural eligibility for FAAH inhibitor patent claims |
|---|---|
| Target Compound Data | Isoxazolyl-substituted piperidine scaffold (3-phenyl-5-isoxazolyl linkage) |
| Comparator Or Baseline | Non-isoxazole piperidines; oxazole-based FAAH inhibitors |
| Quantified Difference | Qualitative: scaffold explicitly covered by FAAH inhibitor patent claims; alternative heterocycles not covered or may exhibit divergent SAR |
| Conditions | Patent US20130045948 - compounds of Formula 1 comprising isoxazolyl-substituted piperidines |
Why This Matters
For FAAH-targeted drug discovery programs, selecting a scaffold within established patent SAR space ensures relevance to validated biological pathways and provides a foundation for derivatization aligned with documented inhibitory activity.
- [1] Apodaca R, et al. Azocyclic Inhibitors of Fatty Acid Amide Hydrolase. US Patent Application 20130045948, filed 2011. View Source
